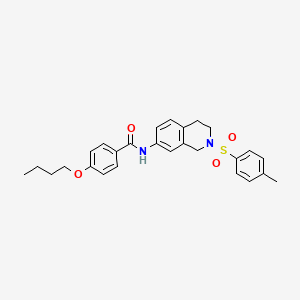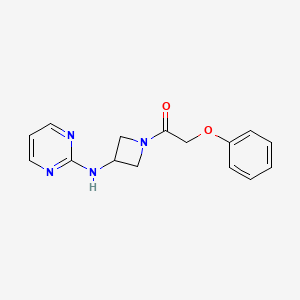
2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a complex organic compound that features a unique combination of phenoxy, pyrimidinyl, and azetidinyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of phenoxyacetyl chloride with 3-(pyrimidin-2-ylamino)azetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: The azetidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield phenoxy radicals, while reduction of the pyrimidinyl group may produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenoxy-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one
Uniqueness
2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-phenoxy-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(11-21-13-5-2-1-3-6-13)19-9-12(10-19)18-15-16-7-4-8-17-15/h1-8,12H,9-11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFVBKMAJBHZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
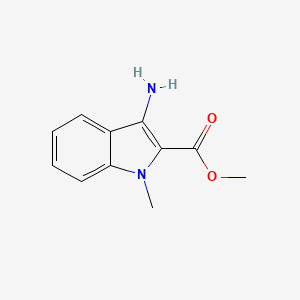
![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)
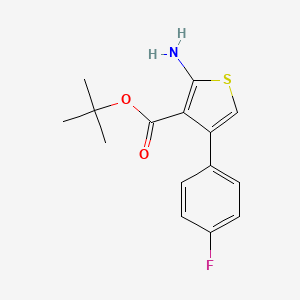


![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2940599.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)
![3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2940602.png)
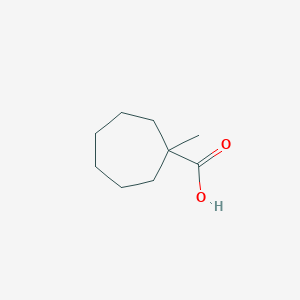

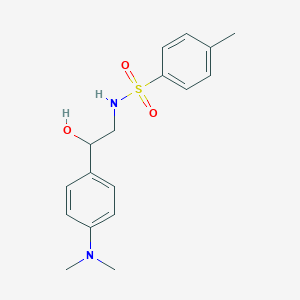
![2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyrazine](/img/structure/B2940612.png)
